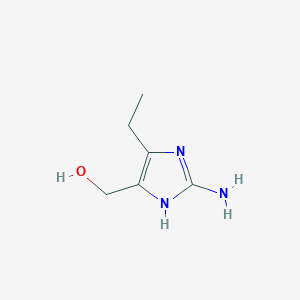

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol

Description

BenchChem offers high-quality (2-amino-4-ethyl-1H-imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-amino-4-ethyl-1H-imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-4-5(3-10)9-6(7)8-4/h10H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHBOXZEZGKPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for (2-amino-4-ethyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Imidazole Derivative

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, lesser-documented derivative: (2-amino-4-ethyl-1H-imidazol-5-yl)methanol. Due to the novelty of this compound, this document will adopt a predictive and extrapolative approach, grounding its assertions in the established chemistry of analogous structures. We will explore its predicted chemical and physical properties, propose a logical synthetic pathway, and discuss its potential as a synthon in drug discovery. Every effort has been made to provide a robust theoretical framework to guide researchers in their work with this promising molecule.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and resulting physicochemical properties. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions—all critical factors in a drug development context.

Chemical Structure

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol is a disubstituted imidazole featuring a 2-amino group, a 4-ethyl group, and a 5-hydroxymethyl group. The presence of the amino group, a strong electron-donating group, significantly influences the electronic character of the imidazole ring. The hydroxymethyl group provides a site for hydrogen bonding and potential further functionalization.

Diagram 1: Chemical Structure of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol

Caption: 2D representation of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, derived from computational models and comparison with structurally similar compounds found in PubChem, such as (2-Methyl-1H-imidazol-4-yl)methanol and 4-Imidazolemethanol.[1][2]

| Property | Predicted Value | Rationale and Implications |

| Molecular Formula | C6H11N3O | |

| Molecular Weight | 141.17 g/mol | Low molecular weight is generally favorable for oral bioavailability. |

| XLogP3 | -0.5 to 0.5 | The negative to low positive value suggests good aqueous solubility, a desirable trait for drug candidates.[1] |

| Hydrogen Bond Donors | 3 (amino, alcohol OH, ring NH) | The multiple hydrogen bond donors suggest strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (ring nitrogens, alcohol O) | The presence of multiple acceptors also points to the potential for strong target binding. |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | A TPSA below 140 Ų is often associated with good cell permeability. |

| pKa (most basic) | 7.5 - 8.5 (predicted for the amino group) | The 2-amino group is expected to be the most basic site. |

| pKa (most acidic) | ~14 (predicted for the alcohol) | The alcohol proton is weakly acidic. |

Proposed Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the imidazole ring as a key step, followed by functional group manipulations.

Diagram 2: Retrosynthetic Pathway

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate

This step involves the condensation of an alpha-haloketone with guanidine, a common method for constructing the 2-aminoimidazole core.

-

To a solution of guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (2.2 equivalents) in absolute ethanol, add ethyl 2-chloro-3-oxopentanoate (1 equivalent) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

The ester functionality is reduced to the primary alcohol using a suitable reducing agent.

-

Suspend lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate (1 equivalent) in anhydrous THF dropwise to the LAH suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting solid and wash with THF.

-

Combine the organic filtrates and evaporate the solvent to yield the crude product, (2-amino-4-ethyl-1H-imidazol-5-yl)methanol.

Purification and Characterization

The final compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). Characterization should be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C=N).

Reactivity, Stability, and Handling

Chemical Reactivity

The molecule possesses several reactive sites:

-

2-Amino Group: Can act as a nucleophile and a base. It can be acylated, alkylated, or participate in condensation reactions.

-

Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution.

-

Imidazole Ring: The ring nitrogen atoms can be alkylated. The ring itself can undergo electrophilic substitution, although the electron-donating amino group will influence the regioselectivity.

Stability and Storage

Imidazole derivatives are generally stable under normal laboratory conditions. However, the amino and hydroxyl groups may be susceptible to oxidation over time. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Safety and Handling

While specific toxicity data for this compound is unavailable, it is prudent to handle it with the care afforded to all novel chemical entities. Based on safety data for similar compounds like 2-aminoethanol and other imidazole derivatives, the following precautions are recommended[5][6][7]:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]

-

Wash hands thoroughly after handling.[7]

Potential Applications in Drug Discovery

The 2-aminoimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. The presence of the ethyl and hydroxymethyl groups in the target molecule provides opportunities for tuning the steric and electronic properties, as well as for introducing further diversity.

As a Scaffold for Bioactive Molecules

This compound can serve as a versatile starting material for the synthesis of libraries of new chemical entities. The amino and hydroxyl groups are convenient handles for combinatorial derivatization.

Diagram 3: Potential Derivatization Pathways

Caption: Potential sites for further chemical modification.

Predicted Biological Activities

Based on the known biological activities of related 2-aminoimidazole and 2-aminothiazole compounds, (2-amino-4-ethyl-1H-imidazol-5-yl)methanol and its derivatives could be investigated for a variety of therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: The imidazole ring is a key component of many antifungal drugs (e.g., ketoconazole). The 2-amino substitution pattern has also been associated with antimicrobial properties.[8][9]

-

Anticancer Activity: Certain substituted imidazoles have shown promise as cytotoxic agents against various cancer cell lines.[10][11]

-

Anti-inflammatory Effects: The imidazole moiety is present in compounds that modulate inflammatory pathways.

Conclusion

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications. By leveraging the established chemistry of related imidazole derivatives, researchers can confidently approach the synthesis and investigation of this molecule and its analogues. The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents, and it is hoped that this guide will stimulate further research in this area.

References

- KISHIDA CHEMICAL CO., LTD. (2021, January 29).

- TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, October 27).

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Imidazol-4-ylmethanol hydrochloride.

- Fisher Scientific. (2025, December 19).

- Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.).

- Val Tech Diagnostics. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45533-87-7, (2-Methyl-1H-imidazol-4-yl)methanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10220386, (4S)-4-Amino-5-((2-(1H-imidazol-4-yl)ethyl)amino)-5-oxopentanoic acid.

- Penthala, N. R., et al. (n.d.). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-5-fluoro-3-hydroxy-1-methylindolin-2-one methanol hemisolvate. Acta Crystallographica Section E: Structure Reports Online.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66713, 2-(4-Amino-N-ethylanilino)ethanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175318239.

- (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank.

- (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules.

- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- Biological Activities and Potential Applications of Phytotoxins. (2024, October 16). MDPI.

- Ethyl 5-[(1H-benzoimidazol-2-yl)amino-carbon-yl]-4-hydr-oxy-2-methyl-6-oxo-1-propyl-1,6-dihydro-pyridine-3-carboxyl-ate-ethanol-methanol (4/2/1). (2009, July 25). Acta Crystallographica Section E: Structure Reports Online.

- Khalifa, M. E. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). (1-Ethyl-1H-imidazol-5-yl)methanol - Hazard.

- Spectrochem. (n.d.). Home.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3248693, 2-(5-Nitro-1H-imidazol-1-yl)ethanol.

- Lozynskyi, A. V., et al. (2021, October 30). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

- A study on the cytotoxic effect of cert. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. (2-Methyl-1H-imidazol-4-yl)methanol | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. asianpubs.org [asianpubs.org]

- 5. kishida.co.jp [kishida.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

Methodological & Application

Application Note: (2-amino-4-ethyl-1H-imidazol-5-yl)methanol as a Modular Building Block

[1]

Executive Summary & Chemical Profile[1][2][3][4]

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol (CAS: 154771-50-3) is a trifunctional heterocyclic scaffold offering a unique combination of a guanidine-like donor system, a lipophilic ethyl side chain, and a reactive primary alcohol.[1] Unlike simple imidazoles, the 2-amino substitution introduces significant "guanidinium" character, making this compound a potent arginine mimetic in peptidomimetic drug design.

This guide outlines the strategic application of this building block in the synthesis of kinase inhibitors, marine alkaloid analogs (e.g., oroidin derivatives), and fused bicyclic heterocycles (e.g., imidazo[1,2-a]pyrimidines).[1]

Chemical Specifications

| Property | Specification |

| IUPAC Name | (2-amino-4-ethyl-1H-imidazol-5-yl)methanol |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| pKa (Predicted) | ~7.5 (Ring N3 protonation) |

| Solubility | High in MeOH, DMSO, Dilute HCl; Low in CH₂Cl₂, Hexanes |

| Storage | -20°C, Hygroscopic.[1][2] Best stored as HCl salt to prevent oxidation/polymerization. |

Structural Analysis & Reactivity Logic

The molecule presents three distinct orthogonal handles for chemical modification. Understanding the electronic interplay between these handles is critical for successful synthesis.

The Three Handles:

-

2-Amino Group (Nucleophile/Donor):

-

Nature: Exists in tautomeric equilibrium between the amino-imidazole and imino-imidazoline forms.

-

Reactivity: The exocyclic amine is less nucleophilic than expected due to conjugation with the ring.[1] Electrophiles often attack the ring nitrogens (N1/N3) first, followed by rearrangement or direct reaction at the exocyclic nitrogen depending on conditions.

-

Application: Precursor for guanidine mimetics; cyclization partner for 1,3-dielectrophiles.[1]

-

-

5-Hydroxymethyl (Electrophile Precursor):

-

Nature: Pseudo-benzylic/allylic alcohol.[1] The imidazole ring is electron-rich, stabilizing carbocation intermediates at this position.

-

Reactivity: Highly susceptible to oxidation (MnO₂) to the aldehyde or conversion to a leaving group (SOCl₂ → chloride).

-

Warning: The resulting 5-chloromethyl derivative is a potent alkylating agent (skin irritant) and can self-polymerize if the 2-amino group is unprotected.

-

-

4-Ethyl Group (Steric Modulator):

-

Nature: Lipophilic side chain.

-

Function: Provides steric bulk to restrict rotation in receptor binding pockets; increases logP compared to methyl analogs.[1]

-

Synthetic Workflows & Protocols

Workflow A: Selective Protection Strategy

Rationale: The free 2-amino-imidazole is difficult to handle due to high polarity and zwitterionic character. Protecting the amine (N-Boc or N-Cbz) renders the molecule lipophilic and soluble in organic solvents (DCM, EtOAc), facilitating standard workups.

Protocol 1: Synthesis of N,N'-DiBoc-(2-amino-4-ethyl-1H-imidazol-5-yl)methanol

Note: Direct mono-protection is difficult; di-protection (one on ring, one on amine) is often more reliable, with selective deprotection later.[1]

Reagents:

-

Substrate: (2-amino-4-ethyl-1H-imidazol-5-yl)methanol HCl salt (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

-

Base: Triethylamine (TEA) (3.0 eq)

-

Catalyst: DMAP (0.1 eq)

-

Solvent: THF/DMF (9:1)

Step-by-Step:

-

Preparation: Suspend the HCl salt of the starting material in THF/DMF. Cool to 0°C under N₂ atmosphere.[3]

-

Basification: Add TEA dropwise. The suspension may clear as the free base forms.

-

Addition: Add a solution of Boc₂O in THF dropwise over 20 minutes. Add DMAP.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Dilute with EtOAc. Wash with water (x2), 5% citric acid (to remove DMAP/TEA), and brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Outcome: The product is usually the N,N'-diBoc species (one Boc on the exocyclic amine, one on the ring nitrogen).[1] This intermediate is stable and ready for alcohol oxidation.

Workflow B: Activation of the Alcohol (Chlorination)

Rationale: Converting the alcohol to a chloride creates a versatile electrophile for coupling with amines, thiols, or carbon nucleophiles. Critical Safety: The product is a "nitrogen mustard" analog (reactive alkylating agent). Handle with extreme caution.

Protocol 2: Synthesis of 5-(Chloromethyl)-4-ethyl-2-aminoimidazole (Protected)

Reagents:

-

Substrate: N,N'-DiBoc-protected alcohol (from Protocol 1)[1]

-

Reagent: Methanesulfonyl chloride (MsCl) or Thionyl Chloride (SOCl₂)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DCM

Step-by-Step:

-

Dissolution: Dissolve the DiBoc-protected alcohol in anhydrous DCM. Cool to -10°C.

-

Activation: Add DIPEA (1.5 eq) followed by MsCl (1.2 eq). Note: MsCl is preferred over SOCl₂ for Boc-protected species to avoid acid-catalyzed deprotection.

-

Reaction: Stir at 0°C for 2 hours.

-

Substitution: If the mesylate is formed, it can be reacted in situ with a nucleophile (e.g., a secondary amine) to form the coupled product.[1]

-

Isolation (if necessary): Rapid wash with cold NaHCO₃, dry over Na₂SO₄, and concentrate.[1] Do not store the chloride/mesylate for long periods.

Workflow C: Scaffold Cyclization (Imidazo[1,2-a]pyrimidines)

Rationale: Reaction of the 2-aminoimidazole with 1,3-dicarbonyls or enones yields fused bicyclic systems, common in kinase inhibitors (e.g., CDK or MAPK inhibitors).[1]

Mechanism: The ring nitrogen (N1) attacks the electrophile, followed by cyclization of the exocyclic amine.[1]

General Conditions:

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways starting from the core building block.

Figure 1: Divergent synthetic pathways for (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, highlighting protection, activation, and cyclization strategies.[1]

References & Validated Sources

-

PubChem Compound Summary. "2-amino-4-ethyl-5-hydroxymethylimidazole derivatives."[1] National Center for Biotechnology Information.

-

Source:

-

-

Sigma-Aldrich Product Catalog. "2-Ethyl-4-methylimidazole and related building blocks."

-

Source:

-

-

Organic Chemistry Frontiers. "The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products." (2020). Discusses imidazole scaffold reactivity.

-

Source:

-

-

Journal of Medicinal Chemistry. "Synthesis and SAR of 2-aminoimidazole-based biofilm inhibitors." (General reactivity reference for 2-amino-imidazoles).

-

Note: While specific to the ethyl analog is rare, the chemistry is homologous to the methyl variants found in standard medicinal chemistry texts.[1]

-

Disclaimer: This protocol is intended for research use only. The 2-aminoimidazole moiety can exhibit complex tautomeric behavior; analytical confirmation (NMR/LCMS) at every step is strongly recommended. Handle alkylating intermediates (chloromethyl derivatives) with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions in Imidazole Synthesis

From: Dr. Alex V., Senior Application Scientist To: R&D Chemistry Team Subject: Troubleshooting Protocol: Yield Optimization & Side-Reaction Mitigation in Imidazole Scaffolds

Introduction

Imidazole synthesis is deceptively simple on paper but notoriously "sticky" in the flask. Whether you are building kinase inhibitors or ionic liquids, the amphoteric nature of the imidazole ring creates a perfect storm for side reactions: polymerization during cyclization, regioselectivity loss during alkylation, and catalyst poisoning during cross-coupling.

This guide is not a textbook review; it is a troubleshooting system. It is structured to diagnose specific failures—tar formation, isomer mixtures, or stalled catalysis—and provide the mechanistic correction required to salvage the batch.

Module 1: The Debus-Radziszewski Reaction

Core Issue: Polymerization ("Tar") & Low Yields The Mechanism: This reaction relies on the condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia.[1] The failure point is usually the formation of diimine intermediates that polymerize rather than cyclize if the stoichiometry or pH is off.

Troubleshooting Workflow

| Symptom | Root Cause | Corrective Action |

| Dark brown/black "tar" forms immediately | Exothermic polymerization of glyoxal or aldehyde. | Temperature Ramp: Do not mix hot. Combine reagents at 0°C, then slowly ramp to 60–90°C. Add Stabilizer: Add 5-10 mol% Silicotungstic acid or Boric acid to stabilize the dicarbonyl. |

| Low Yield (<40%) | Loss of ammonia (gas) at reflux. | Stoichiometry Adjustment: Use 4.0 equivalents of ammonia relative to glyoxal. Use ammonium acetate ( |

| Incomplete Cyclization | Intermediate diimine stability. | Solvent Switch: Move from Ethanol to Acetic Acid . The acidic medium promotes the protonation of the imine, accelerating the final ring closure. |

Protocol 1: The "Clean" Workup for Imidazole Tars

Standard chromatography often fails because imidazoles streak on silica. Use this self-validating acid-base extraction.

-

Dissolution: Dissolve the crude black mixture in Ethyl Acetate (EtOAc) .

-

Forward Extraction: Extract the organic layer with 1.0 M HCl (3x) .

-

Validation: The imidazole (pKa ~7) protonates and moves to the aqueous layer. The neutral "tar" polymers remain in the organic layer.

-

-

Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove trapped neutrals.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 6 M NaOH until pH > 10.

-

Observation: The product will precipitate or "oil out" as the free base.

-

-

Back Extraction: Extract the basic aqueous layer with DCM (3x) .[2] Dry over

and concentrate.

Module 2: Regiocontrol in N-Alkylation

Core Issue: 1:1 Mixture of N1 and N3 Isomers The Mechanism: The imidazole ring exists in tautomeric equilibrium. Under basic conditions, the imidazolide anion is formed, where the N1 and N3 positions are electronically similar, leading to poor selectivity.

Decision Matrix: Controlling the Isomer Ratio

Caption: Decision tree for selecting the correct N-alkylation strategy based on electronic effects.

Protocol 2: The SEM-Switch (Trans-N-Alkylation)

Use this when direct alkylation yields inseparable mixtures.

-

Protection: React imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH. This forms the N1-SEM protected species (usually the less hindered isomer).

-

Quaternization: Treat the N1-SEM imidazole with your alkyl halide (

). This forces alkylation at the only available nitrogen (N3 ), forming an imidazolium salt. -

Deprotection/Rearrangement: Treat with TBAF (Tetra-n-butylammonium fluoride). The SEM group is cleaved, leaving the alkyl group at the N3 position (which is now effectively N1).

Module 3: Van Leusen Synthesis (TosMIC)

Core Issue: Formation of Oxazoles or 2-Aroyl Side Products The Mechanism: The reaction involves a [3+2] cycloaddition between TosMIC (Tosylmethyl isocyanide) and an aldimine.[3] If the aldimine hydrolyzes back to the aldehyde, TosMIC reacts with the aldehyde to form an oxazole .

FAQ: Van Leusen Troubleshooting

Q: Why am I getting oxazole impurities? A: Your amine is not condensing fully, or water is hydrolyzing the imine.

-

Fix: Pre-form the imine. Reflux the aldehyde and amine in MeOH with molecular sieves for 2 hours before adding TosMIC and base.

Q: The reaction turns dark and yield is <20%. A: TosMIC is base-sensitive and polymerizes if the deprotonation is too aggressive.

-

Fix: Use

(mild base) in MeOH/DME instead of strong bases like

Module 4: Metal-Catalyzed C-H Activation

Core Issue: Catalyst Poisoning (The "Dead" Palladium) The Mechanism: The imidazole N3 nitrogen is a potent sigma-donor. It coordinates to the electrophilic Pd(II) center, displacing ligands and shutting down the catalytic cycle (formation of [Pd(L)2(Imidazole)2] complexes).

Strategic Workarounds

| Strategy | Mechanism | Protocol Note |

| The "Pd(0) + Air" Trick | Avoids Pd(II) salts entirely. Uses aerobic oxidation to generate active species in situ, preventing pre-coordination. | Use |

| N-Oxide Masking | Oxidize the imidazole nitrogen to an N-oxide, removing its ability to coordinate Pd. | Pre-treat imidazole with m-CPBA to form the N-oxide. Perform coupling. Reduce back with Zn powder/NH4Cl . |

| Ligand Overpowering | Use a bulky, electron-rich ligand that binds Pd tighter than the imidazole. | Use dcypt (3,4-bis(dicyclohexylphosphino)thiophene) or XPhos . |

References

-

Debus-Radziszewski Optimization: Journal of Organic Chemistry, "One-Pot Synthesis of Imidazoles via Multicomponent Reactions."

-

Van Leusen Mechanism: Organic Reactions, "The Van Leusen Imidazole Synthesis."

-

SEM-Switch Strategy: Journal of Organic Chemistry, "Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles."

-

C-H Activation/Poisoning: Nature Chemistry, "Overcoming Heterocycle Poisoning in C–H Functionalization."

-

Purification Protocols: BenchChem Technical Support, "Purification of Imidazole Derivatives."

Sources

Preventing degradation of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol during storage

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stabilization & Storage of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol

Executive Summary

(2-amino-4-ethyl-1H-imidazol-5-yl)methanol is a highly reactive imidazole derivative often utilized as a synthesis intermediate or a metabolic reference standard.[1] Its structural integrity is compromised by two primary vectors: oxidative instability of the 2-aminoimidazole core and facile oxidation of the C5-hydroxymethyl group.[1]

This guide provides a rigorous, self-validating protocol to prevent degradation, ensuring experimental reproducibility.

Part 1: The "Golden Standard" Storage Protocol

The following protocol is non-negotiable for long-term stability (>6 months).

Physical State & Salt Formation[1][2]

-

Critical Insight: The free base of 2-aminoimidazoles is inherently unstable due to electron-rich nitrogen atoms prone to oxidative coupling.[1]

-

Directive: Always store this compound as a salt form (typically Dihydrochloride (2HCl) or Hydrobromide ).[1] The protonation of the guanidine-like moiety significantly reduces electron density, mitigating oxidative attacks.[1]

-

Validation: If you possess the free base, convert it immediately to the HCl salt using anhydrous HCl in dioxane/ether before storage.[1]

Environmental Controls

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C or -80°C | Arrhenius kinetics dictate that reducing thermal energy exponentially slows the rate of hydroxymethyl oxidation to the aldehyde.[1] |

| Atmosphere | Argon (Ar) | Nitrogen ( |

| Humidity | <10% RH (Desiccated) | The salt forms are hygroscopic. Moisture acts as a catalyst for hydrolysis and creates a mobile phase for intermolecular reactions.[1] |

| Light | Amber/Opaque | Imidazole rings can undergo photo-induced tautomerization or radical formation under UV/Vis light.[1] |

Container System

-

Primary: Amber borosilicate glass vial with a Teflon-lined screw cap.[1]

-

Secondary: Sealed Mylar bag containing a silica gel packet and an oxygen scavenger sachet.

-

Seal: Parafilm is insufficient.[1] Use electrical tape or shrink bands for long-term freezer storage to prevent gas exchange.[1]

Part 2: Troubleshooting Guide

Use this matrix to diagnose and rectify purity issues.

| Observation | Probable Cause | Corrective Action |

| Color Change: White powder turns yellow/brown.[1] | Oxidative Coupling: Formation of azo-dimers or "Maillard-like" polymers initiated by air exposure.[1] | Discard. Purification is difficult.[1] For future batches, ensure strict inert gas purging (sparging) of all solvents.[1] |

| Solubility Loss: Precipitate forms in aqueous buffer.[1] | Free Base Conversion: pH of the buffer is >7.0, causing the salt to deprotonate and precipitate/polymerize.[1] | Acidify: Maintain pH < 6.0 for stock solutions. Use dilute HCl or acetate buffers.[1] Do not store in PBS (pH 7.4) for >4 hours. |

| LC-MS Peak Split: Appearance of M+14 or M+16 peaks.[1] | Aldehyde Formation: Oxidation of the C5-methanol group to the aldehyde (-CHO) or carboxylic acid (-COOH).[1] | Add Antioxidant: Supplement buffers with 1 mM DTT or TCEP.[1] Flash Freeze aliquots immediately after preparation.[1] |

| Hygroscopicity: Powder becomes a sticky gum.[1] | Moisture Ingress: Compromised seal or improper thawing technique.[1] | Lyophilize: Re-dissolve in water/acetonitrile, freeze, and lyophilize to recover the powder.[1] Store in a desiccator. |

Part 3: Degradation Pathways & Logic Flow

The following diagram illustrates the chemical vulnerabilities of the molecule and the logic behind the storage decisions.

Figure 1: Mechanistic degradation pathways of 2-amino-imidazole derivatives and corresponding stabilization strategies.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C? A: Only for short durations (1-2 weeks). While DMSO prevents hydrolysis, it is mildly oxidizing and hygroscopic.[1]

-

Protocol: Use anhydrous DMSO (stored over molecular sieves).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which introduce condensed moisture.[1]

Q2: Why does the protocol recommend avoiding Phosphate Buffered Saline (PBS)? A: PBS typically has a pH of 7.[1]4. At this pH, a significant fraction of the 2-aminoimidazole exists as the free base.[1] The free base is far more reactive and prone to oxidative dimerization than the protonated cation.[1]

-

Recommendation: Use Ammonium Acetate (pH 5.0) or MES buffer (pH 6.0) for aqueous dilutions.[1]

Q3: My compound arrived on dry ice but the vial feels warm. Is it degraded? A: Not necessarily, but immediate action is required.

-

Test: Run a quick LC-MS or HPLC. Look for the "Aldehyde" peak (M-2 mass shift).[1] If purity is >95%, immediately transfer to -80°C. If degradation is >10%, repurify via prep-HPLC using an acidic mobile phase (0.1% TFA).[1]

Q4: Can I use this compound in cell culture media? A: Yes, but prepare fresh . Do not add it to the media bottle in advance.[1]

-

Workflow: Make a 1000x stock in DMSO or dilute HCl. Add to the cell culture well immediately before the experiment.[1] The half-life in neutral media (pH 7.4, 37°C) is estimated to be <12 hours.[1]

References

-

Cawthorne, A., et al. (2016).[1] An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI Molecules. [Link]

- Relevance: Establishes the instability of 2-aminoimidazoles under oxidative conditions and the necessity of specific handling.

-

Dey, R., et al. (2006).[1] 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Acta Crystallographica Section E. [Link]

-

PubChem Compound Summary. (2025). (2-Methyl-1H-imidazol-4-yl)methanol.[1][3] National Center for Biotechnology Information.[1] [Link][1]

-

Relevance: Provides physicochemical properties for the homologous hydroxymethyl-imidazole core, highlighting polarity and storage warnings.[1]

-

-

Brammer, L., et al. (2015).[1] Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. IUCrData. [Link]

-

Relevance: Validates the use of chloride salts to form stable supramolecular networks via charge-assisted hydrogen bonding, preventing degradation.[1]

-

Sources

Technical Support Center: Synthesis of Imidazole-Based Compounds

Welcome to the Technical Support Center for the synthesis of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered in the lab. We will move beyond simple procedural lists to explore the causality behind experimental pitfalls, offering robust, field-proven strategies to optimize your synthetic outcomes.

Section 1: Troubleshooting Common Synthesis Pathways

This section addresses specific issues encountered during popular named reactions for imidazole synthesis.

The Debus-Radziszewski Synthesis: Low Yields and Side Products

Question: My Debus-Radziszewski reaction (condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia) is resulting in very low yields and a complex mixture of byproducts. What are the primary causes and how can I optimize this reaction?

Answer: Low yields in the Debus-Radziszewski synthesis are a frequent and frustrating issue. This classic method, while versatile, is often plagued by side reactions and suboptimal conditions.[1] The primary culprits are typically harsh reaction conditions, the choice of ammonia source, and inefficient heating.

Causality and Troubleshooting Strategy:

-

Ammonia Source and Stoichiometry: The traditional use of aqueous ammonia can introduce excess water, hindering the dehydration-condensation steps. Furthermore, controlling the stoichiometry can be difficult.

-

Reaction Temperature and Time: Conventional heating often requires high temperatures and long reaction times, which can lead to the degradation of starting materials and the formation of polymeric side products.[4]

-

Solution 1: Catalyst Optimization: The addition of a catalyst can dramatically lower the activation energy, allowing for milder conditions. Consider screening catalysts such as silicotungstic acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), or even simple Lewis acids like ZnCl₂ in a low-melting urea mixture.[5][6][7]

-

Solution 2: Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for this reaction. The rapid, uniform heating often leads to a dramatic reduction in reaction time (from hours to minutes) and a significant increase in yield by minimizing the formation of thermal degradation byproducts.[5][8]

-

-

Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.

Below is a troubleshooting workflow to guide your optimization process for the Debus-Radziszewski synthesis.

Caption: Troubleshooting workflow for low yields in Debus-Radziszewski synthesis.

Metal-Catalyzed Syntheses: Incomplete Conversion and Catalyst Poisoning

Question: My copper- or palladium-catalyzed imidazole synthesis (e.g., C-N coupling, C-H activation) is stalling, leading to incomplete conversion of my starting material. What should I investigate?

Answer: Incomplete conversion in metal-catalyzed reactions is often traced back to issues with the catalyst's activity, the reaction atmosphere, or the purity of the reagents. The catalyst is the heart of the reaction, and its performance is highly sensitive to its environment.

Causality and Troubleshooting Strategy:

-

Catalyst and Ligand Integrity: The choice of catalyst (e.g., CuI, Pd(OAc)₂) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical.[5] However, their effectiveness can be compromised before the reaction even begins.

-

Solution: Ensure your catalyst and ligands are pure and, if necessary, handled under an inert atmosphere. Many phosphine ligands are air-sensitive and can oxidize, rendering them ineffective. Use freshly opened or properly stored reagents. The catalyst-ligand system must be appropriate for the specific transformation you are attempting.[5]

-

-

Atmosphere Control: Many cross-coupling reactions, particularly those involving palladium, are sensitive to oxygen. Oxidative addition and reductive elimination cycles can be disrupted by atmospheric oxygen.

-

Solution: Implement rigorous inert atmosphere techniques. Use an oven-dried Schlenk tube or glovebox for the reaction setup. Ensure solvents are thoroughly degassed by sparging with argon or nitrogen or by using several freeze-pump-thaw cycles.

-

-

Base and Solvent Purity: The base (e.g., K₂CO₃, Cs₂CO₃) is not just a proton scavenger; it can influence the catalyst's solubility and activity. The solvent must be anhydrous.

-

Solution: Use a high-purity, anhydrous base. If necessary, dry the base in an oven before use. Ensure your solvent is truly anhydrous. Even small amounts of water can hydrolyze reagents or interfere with the catalytic cycle.

-

Table 1: Common Catalyst Systems and Conditions for N-Arylation of Imidazole

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| CuI (5-10) | 1,10-phenanthroline (10-20) | K₂CO₃ (2) | Dioxane / DMF | 110-130 | 70-95 | [5] |

| Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2) | Toluene | 100-120 | 75-98 | [11][12] |

| Cu(OTf)₂ (10) | None | N/A | [bmim]BF₄ | MW | 80-92 | [12] |

Section 2: Work-up and Purification Pitfalls

The synthesis doesn't end when the reaction is quenched. Isolating the final product in high purity is often the most challenging step.

Question: I'm struggling with purifying my imidazole derivative. It either co-elutes with impurities during column chromatography, or I get very low recovery. What strategies can I use to overcome this?

Answer: The amphoteric nature of the imidazole ring (it can act as both a weak acid and a weak base) and its polarity can make purification challenging.[13][14][15] These properties can lead to strong interactions with the stationary phase (like silica gel) or complex solubility behavior.

Causality and Troubleshooting Strategy:

-

Strong Adsorption to Silica Gel: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, irreversible adsorption, and low recovery.[16]

-

Solution 1: Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica, reducing tailing and improving recovery.[16]

-

Solution 2: Change the Stationary Phase: If your compound is particularly basic, consider switching to a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an excellent option for polar imidazole derivatives.

-

-

Poor Separation (Co-elution): When impurities have similar polarity to your product, achieving good separation can be difficult with a standard isocratic mobile phase.

-

Solution: Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This technique is highly effective at separating compounds with close Rf values. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.[16]

-

-

Crystallization Issues: Many imidazole derivatives are highly polar and can be difficult to crystallize, often "oiling out" of solution or forming an amorphous powder.[17]

-

Solution 1: Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This controlled precipitation often yields better crystals.[17]

-

Solution 2: Induce Crystallization: If a supersaturated solution refuses to crystallize, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites or add a single seed crystal of the pure compound.[17]

-

Protocol 1: Optimized Flash Column Chromatography for a Basic Imidazole Derivative

This protocol incorporates a basic modifier to improve recovery and separation.

Materials:

-

Crude imidazole product

-

Silica gel (230-400 mesh)

-

Solvents (e.g., Hexane, Ethyl Acetate)

-

Triethylamine (Et₃N)

-

Glass column, collection tubes, TLC plates

Methodology:

-

Eluent Preparation: Prepare your mobile phase. For a moderately polar compound, start with a 70:30 Hexane:Ethyl Acetate mixture. To this mixture, add 0.5% v/v triethylamine.

-

Slurry Preparation: In a beaker, add the required amount of silica gel and pour in the initial, low-polarity eluent. Stir to create a uniform slurry with no air bubbles.

-

Column Packing: Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, ensuring a flat top surface.

-

Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. If using a gradient, systematically increase the proportion of the more polar solvent (e.g., increase ethyl acetate from 30% to 50%).

-

Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Caption: Decision workflow for purifying imidazole-based compounds.

Section 3: Protecting Group Strategy Pitfalls

Question: I need to perform a reaction on a side chain of my imidazole-containing molecule, but the ring nitrogens are interfering. What are the common pitfalls when choosing and using a protecting group for imidazole?

Answer: Protecting the imidazole ring is a common necessity, but it introduces its own set of challenges.[18][19] The primary pitfalls are incomplete protection, undesired reactivity of the protecting group, and difficulty with deprotection without affecting other functional groups. The choice between common groups like Boc and Trityl depends heavily on the subsequent reaction conditions.[20]

Causality and Troubleshooting Strategy:

-

Pitfall 1: Regioselectivity: Imidazole has two non-equivalent nitrogens (in a substituted ring). Protecting groups may attach to one or both, leading to a mixture of products.

-

Solution: The choice of protecting group and conditions can influence selectivity. Bulky groups like Trityl (Tr) will preferentially add to the less sterically hindered nitrogen. For complete protection of both nitrogens (as an imidazolide), a strong base followed by the protecting agent is often required.

-

-

Pitfall 2: Orthogonality Failure: The most critical error is choosing a protecting group that is not stable to your planned reaction conditions or one whose removal conditions will destroy your molecule.

-

Solution: Carefully map out your entire synthetic sequence. A Trityl group is easily removed with mild acid, making it unsuitable for subsequent acid-catalyzed reactions. A Boc group is more robust but requires stronger acids for removal. Ensure your chosen group is "orthogonal" to the other functional groups and reaction steps.[18][20]

-

-

Pitfall 3: Difficult Deprotection: Sometimes, a protecting group that is stable during the reaction proves difficult to remove, leading to low yields at the final step.

-

Solution: Before committing to a large-scale synthesis, perform a test reaction on a model compound to ensure the deprotection step proceeds cleanly and in high yield.

-

Table 2: Comparison of Common Imidazole Protecting Groups

| Feature | N-Boc (tert-butoxycarbonyl) | N-Trityl (triphenylmethyl) |

| Introduction | (Boc)₂O, DMAP, CH₂Cl₂ | Trityl Chloride, Et₃N, DMF |

| Stability | Stable to base, hydrogenolysis. | Stable to base, mild oxidants. |

| Cleavage | Strong Acid (TFA, HCl) | Mild Acid (AcOH, dilute HCl) |

| Steric Hindrance | Moderate | High |

| Key Advantage | Good stability for many reactions. | Easily removed under mild conditions. |

| Key Pitfall | Requires harsh acidic deprotection. | Unstable to even mild acidic conditions. |

| Reference | [20] | [20] |

References

-

Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. [Link]

-

Das, T. C., et al. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Peer-reviewed journal.[Link]

-

Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Proteios Technology Blog.[Link]

-

Wang, Z., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4833. MDPI AG.* [Link]

-

de Toledo, I., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate.[Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.[Link]

-

Patel, R., et al. (n.d.). Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review. ResearchGate.[Link]

-

D'Agostino, S., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances.[Link]

-

Sharma, K., & Singh, R. (2021). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate.[Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 116. MDPI AG.* [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. organic-chemistry.org.[Link]

-

JETIR. (2021). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 8(7). [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(3), 431-447. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.[Link]

-

MDPI. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. MDPI.[Link]

-

ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. ResearchGate.[Link]

-

Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Baran Lab Group Meeting.[Link]

-

ResearchGate. (n.d.). Marckwald approach to fused imidazoles. ResearchGate.[Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia.[Link]

-

Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen.[Link]

-

Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo.[Link]

-

ResearchGate. (2023). How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate.[Link]

-

Korean Chemical Society. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. jkcs.kcsnet.or.kr.[Link]

-

RSC Blogs. (2024). Recent advances in green chemistry. Royal Society of Chemistry.[Link]

-

ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. ResearchGate.[Link]

-

Kumar, A., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 1023–1053. [Link]

-

TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Trade Science Inc.[Link]

-

ResearchGate. (2016). Problem with to synthesis of imidazole? ResearchGate.[Link]

-

Bell, M., & Foster, R. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3825–3845. [Link]

-

SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.[Link]

-

Kumar, D., et al. (2013). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters, 15(18), 4706–4709. [Link]

-

Beilstein Journals. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.[Link]

-

ResearchGate. (2023). Synthesis of imidazole derivatives in the last 5 years: An update. ResearchGate.[Link]

-

ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.[Link]

- Anastas, P., & Warner, J. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]

Sources

- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 14. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. books.rsc.org [books.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Synthesized (2-amino-4-ethyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of novel pharmaceutical compounds, establishing the purity of the target molecule is a critical, non-negotiable step. For a molecule such as (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, a polar, heterocyclic compound with multiple reactive functional groups, the potential for process-related impurities and side products is significant. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of this compound, offering insights into the rationale behind experimental choices and the interpretation of data. Our focus is on providing a self-validating system of protocols that ensures the generation of robust and reliable purity data, in line with regulatory expectations.[1][2][3]

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the nature of the expected impurities. For (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, its polarity, potential for multiple protonation states, and UV chromophore will influence the selection and optimization of methods. This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Representative Synthetic Pathway and Potential Impurities

To understand the context of purity analysis, we must first consider the synthetic route, as it is the primary source of potential impurities. A plausible synthesis of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol can be envisioned through a multi-step process, which informs the types of impurities that must be resolved and quantified.

A hypothetical, yet chemically sound, synthetic approach is outlined below. This allows for a targeted discussion of potential process-related impurities, starting materials, and by-products that may be present in the final crude product.

Caption: Plausible synthetic route for (2-amino-4-ethyl-1H-imidazol-5-yl)methanol.

Based on this pathway, potential impurities could include:

-

Unreacted starting materials: Ethyl 3-amino-2-butenoate, 2-bromo-1,1-diethoxyethane.

-

Intermediates: The imidazole ester, the reduced alcohol prior to amination.

-

By-products: Products of side reactions, such as over-alkylation, incomplete cyclization, or degradation products.

-

Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and quantitative accuracy. For a polar compound like (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, a reversed-phase HPLC method is typically the first choice.

Causality Behind Experimental Choices:

-

Column Selection: A C18 column is a common starting point, but for highly polar analytes, an aqueous C18 (AQ-type) or a polar-embedded phase column may be necessary to achieve adequate retention and prevent peak tailing.

-

Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. The inclusion of a buffer (e.g., ammonium formate or phosphate) is crucial to control the ionization state of the amino and imidazole groups, ensuring consistent retention times and sharp peak shapes. A slightly acidic pH (e.g., pH 3-4) will typically protonate the basic nitrogens, leading to better interaction with the stationary phase.

-

Detection: The imidazole ring provides a UV chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

Experimental Protocol: HPLC Purity Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), increasing to a higher percentage (e.g., 95%) over 20-30 minutes to elute any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm (or the lambda max of the compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is a powerful tool for identifying impurities by providing molecular weight information.[4][5]

Causality Behind Experimental Choices:

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like (2-amino-4-ethyl-1H-imidazol-5-yl)methanol. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]+, allowing for straightforward determination of the molecular weight.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is highly advantageous as they provide high-resolution mass data, enabling the determination of the elemental composition of impurities. A triple quadrupole instrument is beneficial for targeted quantification of known impurities at low levels.

Experimental Protocol: LC-MS Impurity Identification

The chromatographic conditions are often similar to the HPLC method to allow for direct comparison.

-

LC System: UHPLC system for fast analysis and high resolution.

-

Column: As per the HPLC method.

-

Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate, as non-volatile buffers like phosphate are not compatible with MS.

-

MS Detector: ESI source coupled to a high-resolution mass spectrometer.

-

Ionization Mode: Positive ion mode to detect [M+H]+.

-

Data Acquisition: Full scan mode to detect all ions, with subsequent fragmentation (MS/MS) of impurity peaks to aid in structural elucidation.

Caption: Workflow for LC-MS impurity identification.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7][8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality Behind Experimental Choices:

-

Internal Standard: A high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is chosen. For polar compounds soluble in D2O or DMSO-d6, standards like maleic acid or dimethyl sulfone are suitable.

-

Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is essential.

-

Acquisition Parameters: Specific parameters must be optimized to ensure accurate quantification, including a long relaxation delay (D1) to allow for full relaxation of all protons.

Experimental Protocol: qNMR Purity Assay

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the (2-amino-4-ethyl-1H-imidazol-5-yl)methanol sample into an NMR tube.

-

Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

-

Ensure complete dissolution by vortexing or gentle sonication.

-

-

NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Use a 90° pulse angle.

-

Set a long relaxation delay (D1), typically 5 times the longest T1 of the protons being integrated (a T1 determination experiment may be necessary for high accuracy). A D1 of 30-60 seconds is often sufficient.

-

-

Data Processing and Calculation:

-

Process the spectrum with a zero-filling and a small amount of line broadening.

-

Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Caption: Workflow for qNMR purity determination.

Elemental Analysis for Empirical Formula Verification

Elemental analysis (CHN analysis) is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound.[10] This data is used to confirm the empirical formula of the synthesized molecule. A significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.

Causality Behind Experimental Choices:

-

Combustion Method: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. This method is robust and well-established.

-

Sample Purity: The sample must be thoroughly dried and free of non-combustible impurities for accurate results.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: Dry the sample under high vacuum to remove residual solvents and water.

-

Instrumentation: Use a calibrated CHN analyzer.

-

Analysis: Combust a precisely weighed sample (typically 1-3 mg).

-

Data Interpretation: Compare the experimentally determined mass percentages of C, H, and N with the theoretical values calculated from the molecular formula of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol (C₆H₁₁N₃O). The results should be within ±0.4% of the theoretical values.

Comparison of Analytical Techniques

| Feature | HPLC with PDA | LC-MS | qNMR | Elemental Analysis |

| Primary Purpose | Quantify purity and known/unknown impurities | Identify unknown impurities | Determine absolute purity | Confirm empirical formula |

| Sensitivity | High (ng to pg) | Very high (pg to fg) | Moderate (µg to mg) | Low (mg) |

| Quantitative Accuracy | High (with reference standard) | Semi-quantitative (without standards) | Very high (primary method) | Low (for purity) |

| Structural Information | Limited (UV spectrum) | High (molecular weight and fragmentation) | Very high (complete structure) | None (elemental composition) |

| Throughput | High | Medium | Low | Medium |

| Destructive | Yes | Yes | No | Yes |

| Key Advantage | Robust, precise quantification | Definitive impurity identification | Absolute quantification without analyte standard | Fundamental confirmation of composition |

| Key Limitation | Requires reference standards for impurities | Not inherently quantitative | Lower sensitivity, requires pure standard | Insensitive to isomeric impurities |

Conclusion and Recommendations

A comprehensive purity analysis of synthesized (2-amino-4-ethyl-1H-imidazol-5-yl)methanol requires an orthogonal approach, leveraging the strengths of multiple analytical techniques.

-

Initial Purity Screen: HPLC with PDA detection is the recommended starting point for routine purity checks, providing high-throughput and reliable quantification of the main component and any impurities.

-

Impurity Identification: When unknown peaks are detected in the HPLC chromatogram, LC-MS is essential for their identification, providing the molecular weight and structural clues necessary to understand the impurity profile.

-

Absolute Purity and Reference Standard Qualification: qNMR should be employed to determine the absolute purity of a batch intended for use as a reference standard or for critical biological assays. It provides a direct and highly accurate measure of purity that is independent of chromatographic methods.

-

Final Confirmation: Elemental analysis serves as a final check to ensure the elemental composition of the synthesized compound is correct, complementing the data from other techniques.

By integrating these methods, researchers and drug development professionals can build a complete and validated picture of the purity of (2-amino-4-ethyl-1H-imidazol-5-yl)methanol, ensuring the quality and integrity of the material for its intended application. This multi-faceted approach is in line with the principles of scientific rigor and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[1][2][3]

References

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. 1 October 2006. Available from: [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]

-

Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available from: [Link]

-

Quality Guidelines. International Council for Harmonisation. Available from: [Link]

-

qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. 22 September 2025. Available from: [Link]

-

Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available from: [Link]

-

Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Available from: [Link]

-

qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. 20 March 2020. Available from: [Link]

-

[Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert. 2025;68(3):32-37. Available from: [Link]

-

An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

-

Elemental Impurity Analysis. Pharmaceutical Technology. Available from: [Link]

-

ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. Available from: [Link]

-

Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Available from: [Link]

-

Imidazole quantification by LC determination. Wiley Analytical Science. 25 December 2019. Available from: [Link]

-

Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available from: [Link]

-

Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. ResearchGate. August 2025. Available from: [Link]

-

Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge. Available from: [Link]

-

Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]

-

Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available from: [Link]

-

Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry. 22 May 2024. Available from: [Link]

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. 21 March 2025. Available from: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

-

Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry. Available from: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. 23 January 2023. Available from: [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. 15 October 2024. Available from: [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 18 May 2020. Available from: [Link]

-

How to design a purity test using HPLC. Chromatography Forum. 9 November 2012. Available from: [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Separation Science. Available from: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 4. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]

- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. smithers.com [smithers.com]

Comparative Analysis of Synthetic Routes to 2-Aminoimidazoles

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for a vast class of marine alkaloids (e.g., oroidin, ageladine A) and emerging biofilm inhibitors.[1] Its structural versatility allows it to function as a guanidine mimetic, capable of engaging in bidentate hydrogen bonding while maintaining a lower pKa (~8.0–8.5) than the parent guanidine (~13.6), thus improving oral bioavailability.

This guide objectively compares three distinct synthetic methodologies: the classical Marckwald-type Condensation , the modern Pd-Catalyzed Carboamination , and Direct C–H Functionalization . Selection of the appropriate route is dictated by the substitution pattern, stage of synthesis (early vs. late), and scalability requirements.[1]

Method A: The Classical Approach (Condensation)

Core Principle

The condensation of

Mechanism & Causality

The reaction proceeds via a stepwise Alkylation-Cyclocondensation sequence.

-

Alkylation: The guanidine nitrogen displaces the halide (SN2), forming an

-guanidino ketone intermediate. -

Cyclization: The second nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water aromatizes the system. Critical Insight: Unprotected guanidine often leads to regioisomeric mixtures or over-alkylation. Using

-acetylguanidine or

Experimental Protocol: Synthesis of 4-Substituted-2-Aminoimidazoles

Source Validation: Adapted from Little & Webber (J. Org. Chem.) and recent optimizations.

Reagents:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous DMF (0.5 M concentration relative to substrate).

-

Addition: Add

-acetylguanidine (3.0 equiv) followed by-

Why: Excess guanidine acts as a proton scavenger, preventing hydrobromide salt formation from stalling the reaction.

-

-

Reaction: Stir vigorously at 25 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Dilute with water (5x reaction volume) to precipitate the intermediate

-acylated imidazole. Filter and wash with cold water. -

Deprotection (Hydrolysis): Reflux the solid in dilute H₂SO₄/EtOH for 2 hours to cleave the acetyl group. Neutralize with NaOH to precipitate the free 2-aminoimidazole.

-

Purification: Recrystallization from EtOH/Water.

Typical Yield: 65–85% (2 steps).

Method B: Pd-Catalyzed Carboamination (The Precision Tool)

Core Principle

Developed to address the limitations of constructing polysubstituted cores, this method utilizes

Mechanism & Causality

This transformation operates via a Pd(0)/Pd(II) catalytic cycle :

-

Oxidative Addition: Pd(0) inserts into the Ar–OTf bond.

-

Carbopalladation: The Aryl-Pd species inserts across the alkyne of the propargyl guanidine.

-

Amination: Intramolecular nucleophilic attack of the guanidine nitrogen onto the Pd-alkenyl species.

-

Reductive Elimination: Regenerates Pd(0) and releases the cyclic product. Critical Insight: This route completely avoids the regioselectivity issues of condensation because the "reaction partners" are tethered in the propargyl substrate.

Experimental Protocol: Pd-Catalyzed Annulation

Source Validation: Method derived from Wolfe et al. (Org. Lett. / PMC).

Reagents:

-

Catalyst Activation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in toluene and stir for 10 min to ligate.

-

Assembly: Add the

-propargylguanidine, aryl triflate, and Cs₂CO₃. -

Heating: Seal the tube and heat to 100 °C for 8–12 hours.

-

Why: High temperature is required for the difficult reductive elimination step in sterically congested systems.

-

-

Workup: Filter through a celite pad to remove inorganic salts. Concentrate in vacuo.

-

Purification: Flash chromatography (gradient elution).

Typical Yield: 75–93%.

Comparative Analysis

The following table contrasts the performance metrics of the discussed routes.

| Metric | Method A: Condensation | Method B: Pd-Catalyzed Carboamination | Method C: C–H Functionalization* |

| Primary Bond Formation | C–N (Cyclization) | C–C and C–N (Annulation) | C–N (Direct Amination) |

| Substrate Availability | High ( | Medium (Requires propargyl guanidines) | High (Imidazoles are cheap) |

| Regiocontrol | Moderate (Substrate dependent) | Excellent (Intramolecular) | Low (Steric/Electronic dependent) |

| Atom Economy | Good | Moderate (Loss of OTf/leaving groups) | Excellent (H₂ byproduct) |

| Scalability | High (Kg scale feasible) | Low (Catalyst cost/dilution) | Medium |

| Key Limitation | Handling lachrymatory haloketones | Catalyst cost & O₂ sensitivity | Requires blocking groups for selectivity |

*Method C (C-H Functionalization) involves Cu/Ni-catalyzed amination of pre-formed imidazoles. While atom-economical, it often suffers from poor selectivity between C4 and C5 positions unless blocked.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Classical Condensation and the Pd-Catalyzed routes.